
4-Ethyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of nitrogenous organic compounds . These compounds are known for their wide range of biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties . They are also used in the synthesis of high-energy materials due to their high heats of formation, better stability, and high nitrogen content .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often starts from readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), displacing the chlorine atoms sequentially by aryloxy, arylamino, or arylthio moieties . The use of microwave irradiation can reduce the synthesis time and increase the yield and purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is characterized by a 1,3,5-triazine ring, which is a type of nitrogenous organic compound . The structure of these compounds can be confirmed using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Chemical Reactions Analysis
1,3,5-Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . For example, the chlorine atoms in cyanuric chloride can be replaced by other groups to give several variants of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures. For example, some 1,3,5-triazine derivatives are known to have high melting points and large enthalpies of formation .Applications De Recherche Scientifique
Antimicrobial Activity
1,3,5-Triazine derivatives, including 4-Ethyl-1,3,5-triazin-2-amine, have been investigated for their antimicrobial properties . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . This makes them potential candidates for the development of new antimicrobial drugs.
Antimalarial Properties
1,3,5-Triazine derivatives are known to exhibit antimalarial activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antimalarial drugs.
Anti-cancer Activity
1,3,5-Triazine derivatives have been found to exhibit anti-cancer activities . Therefore, 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in cancer treatment.
Anti-viral Properties
1,3,5-Triazine derivatives have also been found to exhibit anti-viral activities . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of antiviral drugs.
Use in Synthesis of Other Compounds
4-Ethyl-1,3,5-triazin-2-amine can be used as an intermediate in the synthesis of other triazine compounds . This makes it a valuable compound in chemical synthesis.
Use in Polymer Photostabilisers
1,3,5-Triazines are known for their applications in different fields, including the production of polymer photostabilisers . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of these photostabilisers.
Use in Herbicides
1,3,5-Triazines are also used in the production of herbicides . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the production of herbicides.
Use in Antineoplastic Drugs
Some 1,3,5-triazinic compounds are used as antineoplastic drugs for treating various types of cancer . This suggests that 4-Ethyl-1,3,5-triazin-2-amine could potentially be used in the development of these drugs.
Orientations Futures
The synthesis and properties of nitrogen-rich compounds like 1,3,5-triazine derivatives continue to be a significant focus of research due to their potential applications in various fields, including medicine and high-energy materials . Future research may focus on designing new derivatives with improved properties, such as increased thermal stability, reduced sensitivity, and enhanced biological activity .
Propriétés
IUPAC Name |
4-ethyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBANARRFVKYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)
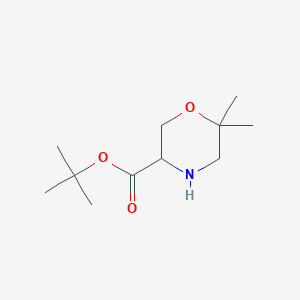
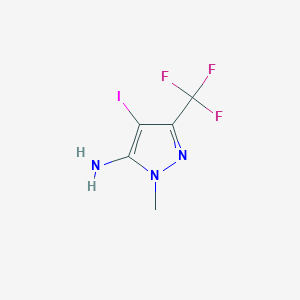

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
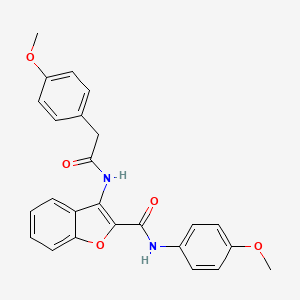
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
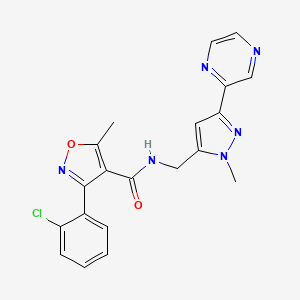
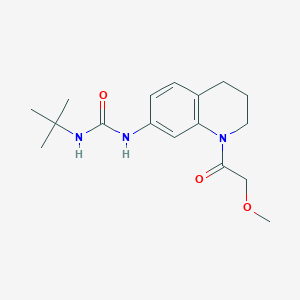
![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)